REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9]([CH3:12])(=O)=O)[N:3]=1.[Cl:13][C:14]1[CH:29]=[CH:28][CH:27]=[CH:26][C:15]=1[C:16]([NH:18][C:19]1[CH:24]=[CH:23]C(S)=[CH:21][CH:20]=1)=[O:17].C(#N)C.C(N(CC)CC)C>O>[Cl:13][C:14]1[CH:29]=[CH:28][CH:27]=[CH:26][C:15]=1[C:16]([NH:18][C:19]1[CH:20]=[CH:21][C:12]([S:9][C:4]2[N:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[N:5]=2)=[CH:23][CH:24]=1)=[O:17]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)S(=O)(=O)C
|
Name
|
|
Quantity
|
6.33 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)NC2=CC=C(C=C2)S)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Once the solid had dissolved
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for an additional 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
After this time, the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the solid washed with acetonitrile (2×10 mL)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC2=CC=C(C=C2)SC2=NC(=CC(=N2)Cl)Cl)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.03 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |